molecular formula C9H13BClNO2 B8747881 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride CAS No. 1266084-49-4

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride

Cat. No.: B8747881
CAS No.: 1266084-49-4
M. Wt: 213.47 g/mol
InChI Key: BGIPFXQNSIIHMW-UHFFFAOYSA-N
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Description

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is a chemical compound with the molecular formula C9H13BClNO2. It is a derivative of benzoxaborole, a class of compounds known for their unique boron-containing structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride typically involves the reaction of 3,3-dimethyl-1,2-benzoxaborole with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex boron-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride involves its interaction with specific molecular targets. The boron atom in the compound can form reversible covalent bonds with biological molecules, affecting their function. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and boron-containing groups allows for versatile applications in various fields .

Properties

CAS No.

1266084-49-4

Molecular Formula

C9H13BClNO2

Molecular Weight

213.47 g/mol

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborol-6-amine;hydrochloride

InChI

InChI=1S/C9H12BNO2.ClH/c1-9(2)7-4-3-6(11)5-8(7)10(12)13-9;/h3-5,12H,11H2,1-2H3;1H

InChI Key

BGIPFXQNSIIHMW-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(C=CC(=C2)N)C(O1)(C)C)O.Cl

Origin of Product

United States

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